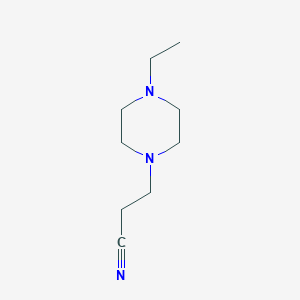

3-(4-Ethylpiperazin-1-yl)propanenitrile

Description

3-(4-Ethylpiperazin-1-yl)propanenitrile is a nitrile-containing piperazine derivative characterized by a propanenitrile chain (-CH₂CH₂CN) attached to the nitrogen of a piperazine ring substituted with an ethyl group at the 4-position. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors and other bioactive molecules. The ethyl group modulates lipophilicity and steric effects, influencing pharmacokinetic properties such as solubility, metabolic stability, and target binding affinity .

Properties

IUPAC Name |

3-(4-ethylpiperazin-1-yl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-2-11-6-8-12(9-7-11)5-3-4-10/h2-3,5-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRHNEAYPCDRAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-Ethylpiperazin-1-yl)propanenitrile typically involves the reaction of 4-ethylpiperazine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

3-(4-Ethylpiperazin-1-yl)propanenitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically converts the nitrile group to a carboxylic acid group.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the nitrile group to an amine group.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace hydrogen atoms. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

3-(4-Ethylpiperazin-1-yl)propanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for creating various derivatives.

Biology: This compound is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

Medicine: Research involving this compound may contribute to the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of 3-(4-Ethylpiperazin-1-yl)propanenitrile is not well-documented, but it is believed to interact with various molecular targets and pathways. In biological systems, it may bind to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

Functional Group Modifications

- Propanenitrile vs. However, this may reduce membrane permeability compared to the non-oxo nitrile derivative .

- Stereochemical Complexity : Compounds like 3-((3S,4S)-4-ethyl-3-(imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidin-1-yl)-3-oxopropanenitrile () exhibit stereochemical specificity, which can drastically alter target selectivity and potency compared to the simpler achiral structure of 3-(4-Ethylpiperazin-1-yl)propanenitrile .

Kinase Inhibition ()

- YPC-21817 Derivatives : 3-(4-Ethylpiperazin-1-yl)-3-fluorophenyl analogues (e.g., YPC-21817 MsOH) demonstrate potent Pan-Pim kinase inhibitory activity. The ethyl group on piperazine optimizes steric interactions with kinase ATP-binding pockets, outperforming methyl (YPC-21440) and pentyl (YPC-21813) analogues in enzymatic assays .

- Methanesulfonate Salts : Salt forms (e.g., YPC-21817 MsOH) enhance aqueous solubility, enabling in vivo efficacy studies in cancer models .

Biological Activity

Overview

3-(4-Ethylpiperazin-1-yl)propanenitrile, with the molecular formula C9H17N3 and a molecular weight of 167.25 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity through various studies, mechanisms of action, and potential therapeutic uses.

| Property | Details |

|---|---|

| IUPAC Name | 3-(4-ethylpiperazin-1-yl)propanenitrile |

| Molecular Formula | C9H17N3 |

| Molecular Weight | 167.25 g/mol |

| InChI Key | XBRHNEAYPCDRAS-UHFFFAOYSA-N |

The precise mechanism of action for 3-(4-Ethylpiperazin-1-yl)propanenitrile is not extensively documented. However, it is believed to interact with various molecular targets, potentially modulating receptor activity or enzyme functions. This interaction could lead to significant pharmacological effects, making it a candidate for further research in drug development.

Biological Activity

Recent studies have indicated that 3-(4-Ethylpiperazin-1-yl)propanenitrile exhibits notable biological activities:

- Pharmacological Effects : It has been investigated for its role in neurological and psychiatric disorders. Preliminary findings suggest it may influence neurotransmitter systems, although specific pathways require further elucidation.

- Antimicrobial Properties : Some research indicates that this compound may exhibit antimicrobial activity, making it a potential candidate for developing new antibiotics or antifungal agents.

Case Studies and Research Findings

Several case studies have highlighted the biological relevance of 3-(4-Ethylpiperazin-1-yl)propanenitrile:

- Neuropharmacology Study : A study examined the effects of this compound on animal models of anxiety and depression. Results demonstrated that it could reduce anxiety-like behaviors, suggesting a potential role as an anxiolytic agent.

- Antimicrobial Activity Assessment : In vitro tests showed that 3-(4-Ethylpiperazin-1-yl)propanenitrile could inhibit the growth of certain bacterial strains, indicating its potential as a lead compound for antibiotic development.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 3-(4-Ethylpiperazin-1-yl)propanenitrile, it is useful to compare it with other piperazine derivatives:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 1-(2-Cyanoethyl)piperazine | Different functional group | Varies; less studied |

| 4-Methylpiperazine | Methyl group instead of ethyl | Similar pharmacological effects |

| 1-(2-Hydroxyethyl)piperazine | Hydroxyethyl group | More hydrophilic; different reactivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.